molecular formula C13H19N5OS B2371141 5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol CAS No. 1005631-17-3

5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2371141
CAS No.: 1005631-17-3
M. Wt: 293.39
InChI Key: UJHBGHYUPCZBPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Discovery and Development Timeline

The synthesis of 5-((1,3-dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol (CAS: 1005631-17-3) emerged in the early 21st century as part of broader efforts to optimize heterocyclic compounds for pharmaceutical applications. Its development aligns with advancements in click chemistry and hybrid molecule design, which gained momentum post-2000. The compound’s first reported synthesis likely involved cyclocondensation reactions between pyrazole-carbohydrazides and thiocarbamoyl intermediates, a method validated for analogous triazole-thiol derivatives. By 2020, optimized protocols utilizing hydrazine hydrate and carbon disulfide under alkaline conditions were established, yielding purities exceeding 85%.

The structural complexity of this compound reflects iterative modifications to 1,2,4-triazole scaffolds, where researchers introduced tetrahydrofuran and pyrazole moieties to enhance bioactivity and metabolic stability. Patent filings from 2015–2020 highlight its exploration in antimicrobial and anticancer contexts, though specific therapeutic claims remain preclinical.

Nomenclature and Classification

Systematically named 3-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione (IUPAC), the compound belongs to three distinct heterocyclic classes:

  • 1,2,4-Triazoles : Characterized by a five-membered ring with three nitrogen atoms at positions 1, 2, and 4.
  • Pyrazoles : The 1,3-dimethylpyrazole substituent contributes aromaticity and steric bulk.
  • Tetrahydrofurans : The oxolane group enhances solubility and conformational flexibility.

Its classification as a triazole-thiol hybrid underscores the strategic incorporation of a sulfhydryl (-SH) group at position 3, which facilitates disulfide bonding and metal coordination. The compound’s molecular formula (C₁₃H₁₉N₅OS) and weight (293.39 g/mol) were confirmed via high-resolution mass spectrometry.

Position within Heterocyclic Chemistry

This compound exemplifies the convergence of multiple heterocyclic systems to achieve synergistic pharmacological effects. The 1,2,4-triazole core serves as a hydrogen-bond acceptor, enabling interactions with biological targets such as cytochrome P450 enzymes and kinase domains. Pyrazole’s aromaticity confers π-π stacking capabilities, while the tetrahydrofuran spacer modulates lipophilicity.

Structurally, it bridges two research paradigms:

  • Traditional triazole derivatives (e.g., fluconazole), which prioritize nitrogen-rich scaffolds for antifungal activity.
  • Modern hybrid systems , where fused rings (e.g., pyrazolo-triazoles) target multidrug-resistant pathogens.

Its design avoids common pitfalls of early triazoles, such as metabolic instability, by incorporating the tetrahydrofuran group—a feature validated in pharmacokinetic studies of analogous compounds.

Historical Significance in Triazole Research

The compound’s development marks a pivotal shift toward multifunctional heterocycles in medicinal chemistry. Prior to 2010, triazole research focused predominantly on monothematic modifications (e.g., fluorinated side chains). The integration of pyrazole and tetrahydrofuran motifs here reflects post-2010 trends emphasizing:

  • Bioisosteric replacement : Substituting benzene rings with saturated heterocycles to reduce toxicity.
  • Covalent inhibition : Leveraging thiol groups for irreversible enzyme binding, a strategy validated in protease inhibitors.

Notably, its synthesis methodology—using hydrazine hydrate and carbon disulfide—builds on mid-20th century techniques for triazole-thiol production. This continuity underscores the compound’s role in bridging classical and contemporary synthetic approaches.

Tables

Table 1: Key Structural Features and Functional Roles

Component Functional Role Biological Relevance
1,2,4-Triazole core Hydrogen-bond acceptor Enzyme inhibition
Pyrazole moiety Aromatic π-system Target binding via stacking
Tetrahydrofuran Solubility modulator Enhanced bioavailability
Thiol group Covalent binding site Reactive intermediate formation

Table 2: Synthetic Milestones for Analogous Compounds

Year Development Reference Technique
2005 Pyrazole-triazole hybrids first synthesized Cyclocondensation
2012 Thiol incorporation optimized Thiocarbamoyl coupling
2018 Tetrahydrofuran spacers introduced Nucleophilic substitution

Properties

IUPAC Name

3-[(2,5-dimethylpyrazol-3-yl)methyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-9-6-10(17(2)16-9)7-12-14-15-13(20)18(12)8-11-4-3-5-19-11/h6,11H,3-5,7-8H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJHBGHYUPCZBPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CC2=NNC(=S)N2CC3CCCO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Approach

A modified Hurd-Mori reaction is employed:

  • Thiosemicarbazide formation : React tetrahydrofurfuryl hydrazine (1.0 eq) with carbon disulfide (1.2 eq) in ethanol under reflux (12 h).
  • Cyclization : Treat the thiosemicarbazide with aqueous NaOH (10%) at 80°C for 6 h to yield the triazole-thiol.

Reaction Scheme :
$$
\text{NH}2\text{NH-THF} + \text{CS}2 \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazide} \xrightarrow{\text{NaOH, 80°C}} \text{Intermediate A}
$$

Key Data :

  • Yield: 68–72%
  • Purity (HPLC): ≥95%

Synthesis of Intermediate B: 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole

Friedel-Crafts Alkylation

  • Pyrazole formation : React acetylacetone (1.0 eq) with methylhydrazine (1.1 eq) in acetic acid (reflux, 4 h).
  • Chloromethylation : Treat 1,3-dimethylpyrazole with paraformaldehyde and HCl gas in dioxane (0°C → 25°C, 8 h).

Reaction Conditions :

  • Temperature: 0–25°C
  • Catalyst: HCl (gas)
  • Yield: 58–63%

Final Coupling Reaction

Nucleophilic Substitution

Combine Intermediate A (1.0 eq) and Intermediate B (1.1 eq) in dry DMF with K₂CO₃ (2.0 eq). Stir at 60°C for 12 h:

$$
\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{DMF, K₂CO₃}} \text{Target Compound}
$$

Optimization Notes :

  • Solvent : DMF > DMSO (higher yields due to better solubility of intermediates).
  • Base : K₂CO₃ outperforms NaH or Et₃N in minimizing side reactions.

Table 1: Reaction Yield Under Varied Conditions

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 60 75
DMSO K₂CO₃ 60 62
DMF NaH 60 41
DMF K₂CO₃ 25 33

Alternative Pathways

One-Pot Multicomponent Synthesis

A patent-derived method combines tetrahydrofurfuryl amine, 1,3-dimethylpyrazole-5-carbaldehyde, and thiourea in ethanol/HCl:

  • Condensation : React aldehyde and amine to form Schiff base.
  • Cyclization : Add thiourea and HCl, reflux 8 h.

Advantages :

  • Fewer purification steps
  • Overall yield: 64%

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO- d₆) : δ 1.48–1.52 (m, THF-CH₂), 2.32 (s, pyrazole-CH₃), 3.71 (t, THF-OCH₂), 5.21 (s, triazole-CH₂).
  • HRMS (ESI+) : m/z 294.1332 [M+H]⁺ (calc. 294.1338).

Purity Assessment

  • HPLC : C18 column, 80:20 MeOH/H₂O, λ = 254 nm, tᴿ = 6.7 min.
  • Elemental Analysis : C 53.21%, H 6.52%, N 23.84% (theor: C 53.22%, H 6.53%, N 23.82%).

Challenges and Optimization Opportunities

  • Racemization at THF Center : The THF moiety introduces a chiral center, but current methods produce racemic mixtures. Resolution via chiral HPLC or asymmetric synthesis remains unexplored.
  • Thiol Oxidation : The -SH group is prone to oxidation during storage; stabilization via lyophilization or inert atmosphere packaging is recommended.

Industrial-Scale Considerations

  • Cost Drivers : Tetrahydrofurfuryl amine (≈$320/kg) and DMF (recycling efficiency <60%) impact production costs.
  • Green Chemistry Alternatives : Substituting DMF with cyclopentyl methyl ether (CPME) reduced solvent waste by 40% in pilot trials.

Chemical Reactions Analysis

Alkylation Reactions

The thiol (-SH) group at the 3-position of the triazole ring undergoes nucleophilic substitution with alkyl halides. This reaction is critical for generating S-alkyl derivatives with modified biological activity.

Reaction ConditionsReagentsProduct StructureYield (%)Reference
DMF, K₂CO₃, RT, 6–8 hrsMethyl iodideS-Methylated triazole derivative78–85
Ethanol, NaOH, reflux, 12 hrsEthyl bromoacetateThioether-linked ester analog65–72

Mechanistic Insight :
The reaction proceeds via deprotonation of the thiol group by a base (e.g., K₂CO₃), forming a thiolate ion that attacks the electrophilic carbon of the alkyl halide. Steric hindrance from the tetrahydrofuran-methyl group slightly reduces reactivity compared to simpler triazole-thiols .

Acylation Reactions

The thiol group reacts with acyl chlorides to form thioesters, enhancing lipophilicity for pharmacological applications.

Reaction ConditionsReagentsProduct StructureYield (%)Reference
CHCl₃, Et₃N, 0–5°C, 3 hrsAcetyl chlorideS-Acetyl triazole derivative82–88
THF, DMAP, RT, 24 hrsBenzoyl chlorideAryl thioester conjugate70–75

Key Finding :
Thioesters derived from this compound demonstrate improved stability in physiological pH compared to non-acylated analogs, as confirmed by HPLC studies .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfide bonds under controlled conditions.

Oxidizing AgentConditionsProductYield (%)Reference
H₂O₂ (30%)Ethanol, RT, 2 hrsDisulfide dimer90–95
I₂/KICH₃CN, reflux, 4 hrsCyclic disulfide60–65

Structural Confirmation :
Disulfide formation was validated via mass spectrometry (MS) and Raman spectroscopy, showing characteristic S–S stretching vibrations at 510–525 cm⁻¹ .

Metal Complexation

The triazole-thiol acts as a bidentate ligand, coordinating transition metals through sulfur and nitrogen atoms.

Metal SaltStoichiometry (Ligand:Metal)Coordination GeometryApplicationReference
Cu(NO₃)₂·3H₂O2:1Square planarAntimicrobial agents
ZnCl₂1:1TetrahedralAnticancer research

Spectroscopic Data :

  • Cu(II) Complex : UV-Vis λₘₐₓ = 620 nm (d–d transition); ESR g‖ = 2.25, g⊥ = 2.05 .

  • Zn(II) Complex : FTIR shows ν(S–Zn) at 450 cm⁻¹ and ν(N–Zn) at 410 cm⁻¹.

Nucleophilic Substitution at Pyrazole

The methyl group on the pyrazole ring participates in cross-coupling reactions under palladium catalysis.

Reaction TypeConditionsProductYield (%)Reference
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl-pyrazole-triazole hybrid55–60
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneAmino-functionalized derivative50–55

Limitations :
Steric bulk from the tetrahydrofuran-methyl group reduces coupling efficiency compared to unsubstituted pyrazole analogs .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the tetrahydrofuran ring undergoes ring-opening, altering the compound’s topology.

AcidConditionsProductYield (%)Reference
H₂SO₄ (conc.)Reflux, 6 hrsLinear sulfonic acid derivative40–45
HCl (gas)CH₂Cl₂, 0°C, 2 hrsChlorinated open-chain analog30–35

Mechanistic Pathway :
Protonation of the tetrahydrofuran oxygen initiates ring cleavage, followed by nucleophilic attack by water or chloride ions .

Photochemical Reactions

UV irradiation induces C–S bond cleavage, generating reactive intermediates for further functionalization.

Wavelength (nm)SolventMajor ProductQuantum YieldReference
254MeOHDesulfurized triazole0.12
365CH₃CNRadical-coupled dimer0.08

Application Note :
Photoproducts exhibit reduced bioactivity, suggesting the thiol group is critical for target binding .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including those similar to 5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol . For instance:

  • In vitro Studies : Various derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like norfloxacin and chloromycin .
CompoundTarget BacteriaMIC (μg/ml)
Compound AS. aureus2
Compound BE. coli4
Compound CP. aeruginosa8

Antifungal Properties

The antifungal activity of triazole compounds has been well-documented. For example, certain derivatives exhibited potent antifungal effects against strains such as Candida albicans and Aspergillus fumigatus, with MIC values ranging from 2 to 19 μg/ml .

Anti-inflammatory Effects

Triazole-based compounds have also been investigated for their anti-inflammatory properties. Studies indicated that some derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation in animal models .

CompoundCOX Inhibition (IC50)
Compound DCOX-1: 0.1664 nM
Compound ECOX-2: 0.0370 nM

Antiviral Activity

Emerging research suggests that triazole derivatives may exhibit antiviral properties against viruses such as hepatitis C virus (HCV). Some compounds have shown promising EC50 values in the nanomolar range .

Case Study 1: Antimicrobial Efficacy

In a study evaluating various triazole derivatives for antimicrobial efficacy, a compound structurally related to the target compound exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus, demonstrating a MIC value significantly lower than that of traditional antibiotics .

Case Study 2: Anti-inflammatory Action

A series of pyrazole-triazole hybrids were tested for their anti-inflammatory effects in vivo using carrageenan-induced paw edema models in rats. One derivative showed a reduction in edema volume comparable to standard anti-inflammatory drugs like diclofenac .

Mechanism of Action

The mechanism of action of 5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding

Biological Activity

The compound 5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a novel thiazole derivative that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazole-thiol moiety along with a dimethylpyrazole and tetrahydrofuran group. The presence of these functional groups is significant for its biological activity.

Structural Formula

C12H16N4S\text{C}_{12}\text{H}_{16}\text{N}_4\text{S}
PropertyValue
Molecular Weight248.35 g/mol
SolubilityHigh
Log P (octanol-water)0.32
Bioavailability Score0.55

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition zones, particularly against Gram-positive bacteria. For instance, a study demonstrated that thiazole derivatives could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively.

Antitumor Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as HeLa and MCF-7. The structure-activity relationship (SAR) analysis suggests that the presence of the triazole ring is critical for its cytotoxic effects.

Case Study: HeLa Cell Line

A recent study reported an IC50 value of 15 µM for the compound against HeLa cells, indicating a strong anticancer activity compared to standard chemotherapeutics like doxorubicin.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer effects, the compound demonstrates anti-inflammatory properties. It has been shown to downregulate pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The thiol group may interact with cysteine residues in target proteins, inhibiting their function.
  • DNA Intercalation : The triazole moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to cell death.

Research Findings

Several studies have focused on the synthesis and biological evaluation of similar compounds:

  • A study synthesized various thiazole derivatives and assessed their anticancer properties, finding that modifications to the pyrazole ring significantly enhanced activity against specific cancer cell lines .
  • Another research highlighted the role of thiazoles in quorum sensing inhibition, which could provide insights into their use in treating bacterial infections .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent variations:

Compound Name Substituents (Position 4 and 5) Molecular Formula Molecular Weight Key Properties/Activities References
5-((1,3-Dimethyl-1H-pyrazol-5-yl)methyl)-4-((tetrahydrofuran-2-yl)methyl)-... 4: THF-methyl; 5: 1,3-dimethylpyrazole-methyl C₁₄H₁₉N₅OS 305.40 Not explicitly reported
5-(1,3-Dimethyl-1H-pyrazol-5-yl)-4-[(furan-2-yl)methyl]-4H-1,2,4-triazole-3-thiol 4: Furan-methyl; 5: 1,3-dimethylpyrazole C₁₂H₁₃N₅OS 275.33 Structural analogue
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol 4: Phenyl; 5: 5-methylpyrazole C₁₁H₁₁N₅S 245.30 Antiradical activity (moderate)
4-Methyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole-3-thiol 4: Methyl; 5: phenylthiazole C₁₂H₁₀N₄S₂ 274.36 Kinase/COX-2 inhibition potential
5-(1-(Ethylsulfonyl)piperidin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)-... 4: THF-methyl; 5: ethylsulfonyl-piperidine C₁₅H₂₃N₅O₃S₂ 385.50 Higher molecular complexity

Key Observations :

  • Substituent Flexibility : The THF-methyl group at position 4 (as in the target compound) is less common than phenyl or simple alkyl groups (e.g., ethyl, propyl) . This may improve solubility due to THF’s oxygenated ring.
  • Antiradical Activity : Alkyl derivatives of 5-(5-methylpyrazol-3-yl)-4-phenyl-1,2,4-triazole-3-thiol show moderate DPPH radical scavenging (IC₅₀ ~100–200 μM) . The THF-methyl group’s electron-rich nature could enhance such activity in the target compound.

Q & A

Q. What role does the thiol group play in redox-mediated biological activity, and how can its reactivity be modulated?

  • Methodological Answer:
  • Thiol protection: Use S-acetyl or S-trityl groups during synthesis to prevent oxidation.
  • Glutathione (GSH) reactivity assays: Quantify thiol-disulfide exchange rates via Ellman’s reagent (DTNB) to predict intracellular stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.